Pioglitazone potassium
Description
Contextualization within Thiazolidinedione (TZD) Research Landscape
The thiazolidinediones, or glitazones, represent a class of synthetic ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ). patsnap.comnps.org.au The journey of TZDs in research began with the discovery of ciglitazone, which, despite showing promise in animal models, was halted due to toxicity. openaccessjournals.comfrontiersin.org This paved the way for the development of other TZDs, including troglitazone, which was later withdrawn due to hepatotoxicity, and subsequently rosiglitazone (B1679542) and pioglitazone (B448). openaccessjournals.comnih.govfrontiersin.org
Pioglitazone and rosiglitazone became the cornerstones of TZD research, both demonstrating the ability to improve insulin (B600854) sensitivity by activating PPARγ. nps.org.auorpdl.org However, comparative academic studies revealed distinct profiles. Research has shown that while both agents effectively improve glycemic control, they have differing effects on lipid profiles. nih.govdiabetesjournals.orgmedscape.com These differences have positioned pioglitazone uniquely within the TZD landscape, prompting research into the nuanced mechanisms that differentiate the biological actions of these closely related molecules. nih.govjwatch.org
| Feature | Pioglitazone | Rosiglitazone | Reference |
| Triglycerides | Reduction | Increase | diabetesjournals.orgmedscape.com |
| HDL Cholesterol | Greater Increase | Increase | nih.govdiabetesjournals.org |
| LDL Cholesterol | Less Increase | Greater Increase | diabetesjournals.org |
| LDL Particle Size | Increased | Increased (to a lesser extent) | nih.govmedscape.com |
| Apolipoprotein B | No significant change | Increase | nih.govdiabetesjournals.org |
Evolution of Research Paradigms on Pioglitazone's Biological Actions
Initial research into pioglitazone centered on its primary mechanism as an insulin sensitizer (B1316253) through the activation of PPARγ, a nuclear receptor that regulates genes involved in glucose and lipid metabolism. patsnap.comdrugbank.com This activation was understood to enhance glucose uptake in muscle and adipose tissue and reduce glucose production in the liver. patsnap.comdrugbank.com
The research paradigm has since evolved significantly, moving from a singular focus on glycemic control to an appreciation of pioglitazone's pleiotropic effects. openaccessjournals.comfrontiersin.org A major shift has been the recognition of its potent anti-inflammatory properties. nih.govfrontiersin.org Studies have demonstrated that pioglitazone can decrease the expression of inflammatory mediators and markers such as C-reactive protein, IL-6, and TNF-α. openaccessjournals.comnih.gov
Furthermore, the understanding of its mechanism has expanded to include both genomic and non-genomic actions. While the classical genomic pathway involves the slow process of gene transcription modulation via nuclear PPARγ, newer research has uncovered rapid, non-genomic effects. nih.govresearchgate.netnih.gov For instance, studies have shown that pioglitazone can induce biological responses within minutes, a timeframe too short for gene transcription and protein synthesis, suggesting direct modulation of cellular signaling pathways. nih.govresearchgate.netphysiology.org This dual mechanism—sustained genomic and rapid non-genomic—represents a significant evolution in the academic understanding of how pioglitazone exerts its diverse biological effects. nih.govresearchgate.net
Fundamental Academic Significance of Pioglitazone as a Molecular Probe
Pioglitazone's primary academic significance lies in its role as a selective agonist for PPARγ. frontiersin.orgdrugbank.com This has made the pioglitazone potassium salt an invaluable molecular probe for elucidating the vast and complex roles of PPARγ in health and disease. nih.gov By using pioglitazone to activate PPARγ in various experimental models, researchers can investigate its function in adipogenesis, lipid metabolism, inflammation, and cellular differentiation. nps.org.aufrontiersin.org
The compound allows for the targeted investigation of PPARγ-dependent pathways. For example, the use of pioglitazone in conjunction with PPARγ antagonists like GW9662 allows scientists to confirm that an observed effect is indeed mediated through PPARγ activation. nih.govbvsalud.org It has been instrumental in studies exploring the link between metabolic diseases and inflammation, and in understanding the pathophysiology of conditions like non-alcoholic fatty liver disease (NAFLD) and polycystic ovary syndrome (PCOS). nih.govresearchgate.nethormones.gr Its ability to modulate gene expression has also made it a tool for studying the genetic and epigenetic regulation of metabolic processes. frontiersin.orgplos.org
Scope and Objectives of Mechanistic Inquiry
The overarching objective of the mechanistic inquiry into pioglitazone is to understand the full spectrum of its molecular actions beyond its insulin-sensitizing effect. frontiersin.org Research aims to dissect the intricate signaling cascades and gene networks it modulates.
Key objectives in current academic research include:
Delineating Genomic vs. Non-Genomic Pathways: A primary goal is to distinguish between the rapid, transcription-independent effects and the long-term, gene-regulatory effects of pioglitazone and to understand how these two pathways are initiated and integrated. nih.govresearchgate.netphysiology.org
Investigating Pleiotropic Effects: Researchers are focused on uncovering the mechanisms behind pioglitazone's effects on inflammation, endothelial function, and fat redistribution. openaccessjournals.comnih.govresearchgate.net This includes studying its impact on cytokine production, vascular cell adhesion molecules, and the expression of enzymes involved in lipid metabolism. frontiersin.orgnih.gov
Understanding Tissue-Specific Actions: A significant area of inquiry is how pioglitazone exerts different effects in various tissues, such as adipose tissue, liver, skeletal muscle, and the vasculature. patsnap.comdrugbank.comresearchgate.net
Exploring Novel Therapeutic Targets: By understanding the detailed mechanisms of pioglitazone, researchers hope to identify new therapeutic targets within the PPARγ pathway that could be modulated with greater specificity and fewer side effects. nih.govmdpi.com This includes investigating its role in neuroinflammation and its potential in neurodegenerative disease models. wikipedia.org
The ultimate scope is to build a comprehensive molecular portrait of pioglitazone's actions, which can inform the development of next-generation therapeutics for metabolic and inflammatory diseases. frontiersin.org
Structure
2D Structure
Propriétés
IUPAC Name |
potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUUYXLNBAJFIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19KN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266523-09-4 | |
| Record name | Pioglitazone potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIOGLITAZONE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
The principal mechanism of action for pioglitazone (B448) is its function as a potent and selective agonist for PPARγ. nih.gov This nuclear receptor is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism. nih.gov Pioglitazone's interaction with PPARγ initiates a cascade of molecular events that ultimately alter the transcription of numerous target genes.
Ligand Binding Dynamics and Conformational Changes
Pioglitazone directly binds to the ligand-binding domain (LBD) of PPARγ, which is located in a T-shaped cavity formed by alpha helices. nih.govresearchgate.net The binding is characterized by specific interactions between the drug molecule and amino acid residues within the pocket. The thiazolidinedione headgroup of pioglitazone forms hydrogen bonds with polar residues in the AF-2 pocket and helix 12. researchgate.netnih.gov Additionally, hydrophobic interactions occur between the central benzene ring of pioglitazone and nonpolar residues within the binding pocket. frontiersin.org
This binding event induces a significant conformational change in the PPARγ LBD. researchgate.net Specifically, the interaction with pioglitazone stabilizes helix 12 in an active conformation. researchgate.netfrontiersin.org This structural rearrangement is crucial for the subsequent steps in PPARγ activation, as it creates a surface suitable for the recruitment of coactivator proteins.
| Amino Acid Residue | Interaction Type | Significance |
|---|---|---|
| Ser289, His323, His449, Tyr473 | Hydrogen Bonding | Stabilizes the TZD headgroup in the binding pocket. nih.gov |
| Cys285 | Pivotal Positioning | Orients the pyridine ring of pioglitazone within the LBD. frontiersin.org |
| Various nonpolar residues | Hydrophobic Interactions | Engage with the central benzene ring, contributing to overall binding affinity. frontiersin.org |
Coregulator Recruitment and Transcriptional Complex Formation
In its unliganded state, PPARγ is often associated with corepressor proteins, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoid and Thyroid hormone Receptors (SMRT), which inhibit gene transcription. frontiersin.org The conformational change induced by pioglitazone binding leads to the dissociation of these corepressors. researchgate.netfrontiersin.org
Simultaneously, the newly formed conformation of the LBD facilitates the recruitment of coactivator proteins. These coactivators, which include members of the steroid receptor coactivator (SRC) family and proteins like TRAP220/MED1, possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. frontiersin.org The binding of these coactivators to the PPARγ/RXR heterodimer results in the formation of a large transcriptional complex. nih.gov This complex can then remodel chromatin structure, making the DNA more accessible for transcription.
Gene Expression Modulation via PPARγ (Non-Clinical Context)
The assembled transcriptional complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of these genes, leading to changes in protein expression and cellular function.
Pioglitazone-mediated PPARγ activation modulates the expression of a wide array of genes involved in various metabolic processes. For instance, it upregulates the expression of genes involved in fatty acid uptake and storage in adipocytes, such as lipoprotein lipase (LPL) and fatty acid transport proteins. nih.govfrontiersin.org It also influences the expression of genes critical for glucose metabolism, including glucose transporter 4 (GLUT4), which enhances glucose uptake in peripheral tissues. nih.gov Furthermore, pioglitazone has been shown to regulate the expression of genes involved in adipocyte differentiation, such as Cell death-inducing DFFA-like effector C (CIDEC). khanacademy.org Studies have also demonstrated that pioglitazone can increase the expression of insulin-degrading enzyme (IDE), which is involved in the clearance of amyloid-beta peptides. mdpi.com
| Gene | Function | Effect of Pioglitazone |
|---|---|---|
| Lipoprotein Lipase (LPL) | Lipid metabolism | Upregulation frontiersin.org |
| Glucose Transporter 4 (GLUT4) | Glucose transport | Upregulation nih.gov |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Gluconeogenesis | Upregulation acs.org |
| CIDEC/FSP27 | Adipocyte differentiation and lipid storage | Upregulation khanacademy.org |
| Insulin-Degrading Enzyme (IDE) | Amyloid-beta degradation | Upregulation mdpi.comnih.gov |
PPARγ-Independent Mechanisms
Beyond its well-established role as a PPARγ agonist, pioglitazone also elicits cellular responses through mechanisms that are independent of this nuclear receptor. These actions involve direct interactions with other proteins and the modulation of various cellular signaling pathways.
Direct Protein Interactions and Post-Translational Modifications
Emerging research has identified that pioglitazone can interact with other cellular proteins, thereby influencing their function. One such target is the mitochondrial pyruvate carrier (MPC), which pioglitazone has been shown to inhibit. nih.gov This inhibition is independent of its PPARγ activity. nih.gov Another potential direct target is the outer mitochondrial membrane protein MitoNEET. nih.gov
Pioglitazone has also been observed to affect post-translational modifications of proteins. For example, it can inhibit the formation of advanced glycation end-products (AGEs), which are modifications that occur through non-enzymatic reactions between sugars and proteins. nih.gov Furthermore, pioglitazone has been shown to influence the ubiquitin-proteasome system, a critical pathway for protein degradation, by decreasing the expression of ubiquitin in certain cellular contexts. researchgate.netulakbim.gov.tr The compound also impacts protein phosphorylation, a key regulatory modification. It has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), key enzymes in cellular energy homeostasis. nih.gov
Modulation of Cellular Signaling Pathways
Pioglitazone can influence several key intracellular signaling pathways, often in a manner that does not require PPARγ activation. These effects contribute to its diverse pharmacological actions.
One of the prominent PPARγ-independent effects of pioglitazone is the activation of the AMP-activated protein kinase (AMPK) pathway. wayne.edu Activation of AMPK can, in turn, modulate downstream targets to influence cellular metabolism.
Pioglitazone has also been shown to modulate the PI3K/Akt/mTOR signaling pathway . In some contexts, it can attenuate this pathway, which is often hyperactivated in certain disease states. researchgate.netresearchgate.net For instance, pioglitazone has been observed to decrease the phosphorylation of mTOR. mdpi.com
The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade influenced by pioglitazone independently of PPARγ. nih.gov Studies have demonstrated that pioglitazone can lead to the sustained activation of MAPK, which can contribute to its anti-proliferative effects in certain cell types. nih.gov
Furthermore, pioglitazone can modulate signaling pathways involving transforming growth factor-beta (TGF-β). It has been shown to induce the secretion of TGF-β1, which then acts through Smad2-dependent mechanisms. nih.gov Additionally, pioglitazone can affect the JAK/STAT pathway , for instance by increasing STAT3 phosphorylation in some cellular models.
Mitochondrial Redox State Modulation and Energetics (Beyond Clinical Bioenergetics)
Pioglitazone has been shown to directly modulate mitochondrial function, including the redox state and energetics. It can act as a mild, carrier-dependent uncoupler of oxidative phosphorylation. nih.gov This effect can lead to a decrease in the mitochondrial membrane potential. nih.gov
In isolated heart mitochondria, pioglitazone has been observed to cause a dose-dependent and reversible increase in mitochondrial oxidation, as indicated by decreased NADH and increased FAD autofluorescence. This effect on the mitochondrial redox state appears to be independent of PPARγ activation. Furthermore, pioglitazone can inhibit mitochondrial pyruvate metabolism. In cultured hepatocytes, it inhibits the oxidation of pyruvate and pyruvate-driven oxygen consumption. In isolated mitochondria from both hepatocytes and human skeletal muscle, pioglitazone selectively and dose-dependently inhibits pyruvate-driven ATP synthesis.
In the context of diabetic complications, pioglitazone has been found to inhibit diabetes-induced atrial mitochondrial oxidative stress and improve mitochondrial biogenesis and function. caymanchem.com It can also improve mitochondrial functions in the remnant kidney in a model of chronic kidney disease.
| Mitochondrial Parameter | Effect of Pioglitazone | Observed in |
|---|---|---|
| Oxidative Phosphorylation | Mild, carrier-dependent uncoupling nih.gov | In vitro models |
| Mitochondrial Redox State | Increased oxidation (decreased NADH, increased FAD) | Isolated rat hearts |
| Pyruvate Metabolism | Inhibition of pyruvate oxidation and pyruvate-driven ATP synthesis | Hepatocytes and skeletal muscle mitochondria |
| Mitochondrial Oxidative Stress | Inhibition in diabetic models caymanchem.com | Diabetic rabbit atria |
Ion Channel Activity Modulation (e.g., Potassium Channels)
Pioglitazone has been shown to exert direct effects on various potassium channels, influencing cellular electrical behavior independently of its actions on PPARγ. frontiersin.orgnih.gov In hippocampal neurons, pioglitazone stimulates the activity of large-conductance Ca2+-activated K+ (BKCa) channels and suppresses M-type K+ currents (IK(M)). frontiersin.org The compound enhances the open probability of BKCa channels in a manner that is dependent on concentration and voltage, without altering the single-channel amplitude. frontiersin.org This modulation is specific, as it does not involve intermediate- or small-conductance Ca2+-activated K+ channels. frontiersin.org
In the context of cardiac electrophysiology, pioglitazone demonstrates a beneficial effect on potassium channel remodeling induced by angiotensin II (AngII) in atrial myocytes. nih.govnih.gov Research indicates that AngII can alter the current density of several potassium channels, contributing to atrial electrical remodeling. nih.govnih.gov Pioglitazone partially prevents these changes by alleviating the AngII-induced reduction of the transient outward potassium current (Ito) and the ultra-rapid delayed rectifier potassium current (Ikur), and by mitigating the amplification of the inward rectifier potassium current (Ik1). nih.govnih.gov At the molecular level, it moderates the downregulation of Ito and Ikur channel subunit mRNA (Kv4.2 and Kv1.5, respectively) and the upregulation of Ik1 subunit mRNA (Kir2.1 and Kir2.2) stimulated by AngII. nih.govnih.gov
Furthermore, studies have demonstrated that pioglitazone, along with other thiazolidinediones, can block cardiac ATP-sensitive potassium (KATP) channels in vivo. nih.gov This blockade is evidenced by the drug's ability to attenuate the shortening of action potential duration that typically occurs during myocardial ischemia or in response to pharmacological KATP channel openers. nih.gov This effect is likely a direct interaction with the channel rather than a transcriptionally mediated event via PPARγ. nih.gov
Table 1: Effects of Pioglitazone on Potassium Channel Activity
| Potassium Channel | Cell/Tissue Type | Observed Effect of Pioglitazone | Reference |
|---|---|---|---|
| Large-conductance Ca2+-activated K+ (BKCa) | Hippocampal Neurons | Stimulates activity; increases open probability | frontiersin.org |
| M-type K+ Current (IK(M)) | Hippocampal Neurons | Suppresses amplitude | frontiersin.org |
| Transient Outward K+ Current (Ito) | Atrial Myocytes | Prevents AngII-induced reduction in current density | nih.govnih.gov |
| Ultra-rapid Delayed Rectifier K+ Current (Ikur) | Atrial Myocytes | Prevents AngII-induced reduction in current density | nih.govnih.gov |
| Inward Rectifier K+ Current (Ik1) | Atrial Myocytes | Prevents AngII-induced amplification of current density | nih.govnih.gov |
| ATP-sensitive K+ (KATP) Channel | Cardiac Sarcolemma | Blocks channel activity | nih.gov |
Epigenetic Regulation
Pioglitazone significantly influences epigenetic processes, inducing stable alterations in gene expression potential. nih.govhilarispublisher.com These effects are mediated through changes in histone modification, DNA methylation patterns, and the regulation of microRNA expression.
Research has demonstrated that pioglitazone treatment can restore the expression of key β-cell genes by altering covalent histone modifications. researchgate.net In diabetic mouse models, pioglitazone therapy has been linked to changes in euchromatin markers, including acetylated histone H3 and acetylated histone H4, at the promoters of genes like Ins1/2 and Glut2. researchgate.net These histone modifications are associated with a more accessible chromatin state, facilitating gene transcription. researchgate.net Furthermore, some of the beneficial effects of pioglitazone on β-cell function under pro-inflammatory conditions have been linked to mechanisms involving histone deacetylase (HDAC) inhibition. researchgate.net
The impact of pioglitazone on DNA methylation appears to be complex and context-dependent. A study investigating aberrant DNA methylation in the proximal tubules of diabetic kidneys found that these epigenetic changes were resistant to pioglitazone treatment. nih.govnih.gov Despite the drug's ability to reduce blood glucose and albuminuria, it did not prevent the diabetes-induced demethylation of the Agt (angiotensinogen) gene promoter or the altered methylation status of other genes such as Abcc4 and Slco1a1. nih.gov This suggests that certain pathological epigenetic modifications induced by diabetes may persist even with antidiabetic therapy. nih.govnih.gov
Pioglitazone has been shown to be a significant regulator of miRNA expression, which in turn affects various cellular processes. In a clinical trial involving subjects with type 2 diabetes, pioglitazone treatment led to the significant downregulation of five specific miRNAs in circulating extracellular vesicles: miR-7-5p, miR-20a-5p, miR-92a-3p, miR-195-5p, and miR-374b-5p. nih.govnih.gov These changes in miRNA levels correlated with improved insulin (B600854) sensitivity and suppression of lipolysis. nih.govnih.gov
In the context of kidney fibrosis, pioglitazone counteracts the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β) by attenuating miRNA dysregulation. mdpi.com In primary tubular epithelial cells, pioglitazone was found to attenuate the TGF-β-induced upregulation of the pro-fibrotic miR-130a and miR-199a. mdpi.com Similarly, it has been found to inhibit the expression of miR-21-5p in TGF-β1-exposed kidney cells. mdpi.com This regulation of specific miRNAs is a key mechanism through which pioglitazone exerts its protective effects against fibrotic processes. mdpi.commdpi.com
Table 2: Regulation of MicroRNA Expression by Pioglitazone
| MicroRNA | System/Condition | Effect of Pioglitazone | Reference |
|---|---|---|---|
| miR-7-5p | Circulating Extracellular Vesicles (T2D) | Downregulation | nih.govnih.gov |
| miR-20a-5p | Circulating Extracellular Vesicles (T2D) | Downregulation | nih.govnih.gov |
| miR-92a-3p | Circulating Extracellular Vesicles (T2D) | Downregulation | nih.govnih.gov |
| miR-195-5p | Circulating Extracellular Vesicles (T2D) | Downregulation | nih.govnih.gov |
| miR-374b-5p | Circulating Extracellular Vesicles (T2D) | Downregulation | nih.govnih.gov |
| miR-130a | Kidney Fibrosis (TGF-β induced) | Attenuates upregulation | mdpi.com |
| miR-199a | Kidney Fibrosis (TGF-β induced) | Attenuates upregulation | mdpi.com |
| miR-21-5p | Kidney Cells (TGF-β1 exposed) | Inhibits expression | mdpi.com |
Advanced Research Methodologies for Studying Pioglitazone
In Vitro Cellular Model Systems
In vitro cellular models are indispensable tools for elucidating the molecular mechanisms of action of pioglitazone (B448). These systems allow for controlled experiments that can dissect specific cellular pathways and responses to the drug.
A variety of established cell lines are utilized to investigate the diverse effects of pioglitazone on different tissues and cell types. The selection of a particular cell line is dictated by the specific biological question being addressed.
3T3-L1 Cells: This murine preadipocyte cell line is a cornerstone for studying adipogenesis and insulin (B600854) sensitivity. Pioglitazone is a potent inducer of 3T3-L1 differentiation into mature adipocytes. nih.govphysiology.org Studies using this cell line have been instrumental in understanding how pioglitazone, through its activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), promotes lipid accumulation and the expression of genes involved in glucose metabolism. nih.govphysiology.org For instance, research has shown that pioglitazone enhances glucose uptake in 3T3-L1 cells by increasing the expression of glucose transporters GLUT-1 and GLUT-4. physiology.org A non-radioactive glucose uptake assay using 3T3-L1 cells has also been employed to examine the activity of pioglitazone enantiomers. nih.gov
HK-2 Cells: This immortalized human proximal tubule epithelial cell line is a key model for investigating the renal effects of pioglitazone. Studies with HK-2 cells have revealed that pioglitazone can induce the activation of hypoxia-inducible factor-1 (HIF-1), a crucial regulator of cellular responses to low oxygen. nih.gov This activation leads to increased expression of HIF-1 target genes like glucose transporter 1 (GLUT1) and breast cancer resistance protein (BCRP/ABCG2). nih.gov Furthermore, research has demonstrated that pioglitazone can protect HK-2 cells from colistin-induced nephrotoxicity by increasing cell viability. researchgate.net
HepG2 Cells: The human hepatoma cell line, HepG2, is widely used to study the hepatic effects of pioglitazone and its potential for drug-induced liver injury. Research has indicated that pioglitazone can be toxic to HepG2 cells at high concentrations, potentially by affecting mitochondrial function and reducing ATP production. researchgate.net Conversely, other studies have shown that pioglitazone can induce cell death and inhibit the proliferation of hypoxic HepG2 cells by promoting the production of reactive oxygen species (ROS). nih.gov
HIT-T15 Cells: This hamster pancreatic β-cell line is a valuable tool for examining the direct effects of pioglitazone on insulin-secreting cells. Studies have shown that pioglitazone can protect HIT-T15 cells from the detrimental effects of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.gov Specifically, pioglitazone was found to protect against AGE-induced apoptosis and necrosis, restore redox balance, and improve insulin secretion in response to glucose. nih.gov
Table 1: Summary of Cell Lines Used in Pioglitazone Research
| Cell Line | Origin | Tissue Type | Key Research Applications for Pioglitazone |
| 3T3-L1 | Mouse | Preadipocyte | Adipogenesis, insulin sensitivity, glucose uptake |
| HK-2 | Human | Kidney Proximal Tubule | Renal effects, hypoxia-inducible factor-1 activation, nephroprotection |
| HepG2 | Human | Liver | Hepatic effects, mitochondrial function, oxidative stress |
| HIT-T15 | Hamster | Pancreatic β-cell | Protection against AGEs, insulin secretion, redox balance |
Primary cell cultures, derived directly from animal or human tissues, offer a more physiologically relevant model compared to immortalized cell lines.
Isolated Islets: Studies using isolated pancreatic islets from animal models like the db/db mouse have demonstrated that pioglitazone can enhance insulin gene expression and reduce markers of β-cell de-differentiation. nih.govresearchgate.net
Adipocytes: Research on primary human adipocytes has revealed that pioglitazone treatment remodels the glycerophospholipid pool, leading to a decrease in lipids containing arachidonic acid. frontiersin.org This alteration in the lipid composition of cell membranes is consistent with pioglitazone's role in promoting adipogenesis. frontiersin.org
Neurons: Primary cortical neuronal cultures from rat embryos have been used to investigate the neuroprotective effects of pioglitazone. nih.gov Studies have shown that pioglitazone can protect neurons from inflammatory mediators and nitric oxide-mediated injury. nih.gov
To better mimic the complex interactions between different cell types within a tissue, researchers are increasingly turning to co-culture and three-dimensional (3D) culture models. These advanced systems provide a more realistic in vitro environment to study the effects of pioglitazone.
While direct studies specifically using pioglitazone (potassium salt) in co-culture or 3D models were not extensively found in the initial search, the utility of these models is well-established in related fields. For instance, 3D co-culture models have been developed to study the interactions between pancreatic islets, immune cells, and neurons, which could be highly relevant for understanding the multifaceted effects of pioglitazone in the context of diabetes and its complications. nih.gov Similarly, 3D culture models derived from patient samples are being used to test the efficacy of drugs like pioglitazone in cancer research. nih.gov The development of such models allows for the investigation of drug effects on cell proliferation and survival in a more tissue-like context. mdpi.com
In Silico Computational Approaches
Computational, or in silico, methods are powerful tools for predicting and understanding the interactions of drugs like pioglitazone with their biological targets at a molecular level.
Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand (e.g., pioglitazone) to its receptor.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Numerous in silico studies have focused on the interaction of pioglitazone with its primary target, PPARγ. These studies help to elucidate the specific amino acid residues involved in binding and to understand the conformational changes that lead to receptor activation. researchgate.net
Other Potential Targets: Molecular docking has also been employed to investigate the interaction of pioglitazone with other potential targets, such as the receptor for advanced glycation end products (RAGE) and the enzyme furin. nih.govijpsnonline.com For instance, one study showed that pioglitazone exhibits a strong binding affinity for both the active and allosteric sites of furin. nih.gov Another study used molecular docking to investigate the binding of pioglitazone to Keap-1, NF-κB, and SIRT1. nih.gov
Table 2: Molecular Docking Studies of Pioglitazone with Various Receptors
| Receptor | Key Findings |
| PPARγ | Elucidation of binding modes and key interacting residues for receptor activation. |
| RAGE | Pioglitazone and other thiazolidinediones show acceptable binding energy, suggesting potential anti-glycation activity through RAGE interaction. ijpsnonline.com |
| Furin | Pioglitazone demonstrates high affinity for both the active (competitive inhibition) and allosteric (non-competitive inhibition) sites. nih.gov |
| Keap-1, NF-κB, SIRT1 | Molecular docking confirmed the binding affinity of pioglitazone for these targets, supporting its role in modulating oxidative stress and inflammation. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that relates the chemical structure of a series of compounds to their biological activity. wikipedia.org QSAR models can be used to predict the activity of new compounds and to identify the key structural features that are important for a particular biological effect.
While specific QSAR studies focusing solely on "pioglitazone (potassium salt)" are not prevalent, QSAR analyses have been conducted on the broader class of thiazolidinedione derivatives, to which pioglitazone belongs. These studies aim to identify the physicochemical properties and structural features that contribute to their antihyperglycemic activity. nih.gov By developing mathematical models that correlate molecular descriptors with biological activity, QSAR can aid in the design of novel and more potent therapeutic agents. nih.govnih.gov
Network Pharmacology and Pathway Analysis
Network pharmacology is a powerful in silico approach used to elucidate the complex mechanisms of drug action by constructing and analyzing biological networks. This methodology has been instrumental in understanding the multifaceted effects of pioglitazone beyond its primary target, the peroxisome proliferator-activated receptor-gamma (PPARγ). By integrating data from multiple databases, researchers can identify the direct and indirect protein targets of a drug and map their interactions within cellular pathways.
A functional network analysis of pioglitazone identified four direct target proteins: PPARA, PPARD, PPARG, and MAOB. nih.gov Further analysis of genes associated with these direct targets revealed a number of significant signaling pathways. nih.govnih.gov Through Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis, the "PPAR signaling pathway" was identified as the most significantly enriched pathway, which is consistent with pioglitazone's known mechanism of action. nih.govspandidos-publications.com Additionally, other pathways such as "pathways in cancer" and the "Wnt signaling pathway" were also identified, suggesting broader biological effects of the drug. nih.govnih.gov This type of analysis provides a systematic way to predict the potential biological functions and mechanisms of action of pioglitazone based on its interactions with a network of proteins. nih.govnih.gov
These network-based approaches allow for a holistic view of how pioglitazone modulates cellular processes, moving beyond a single-target perspective to a more comprehensive understanding of its system-wide effects. The identification of numerous interconnected pathways highlights the drug's pleiotropic effects and provides a foundation for further investigation into its therapeutic applications and potential side effects. nih.govnih.gov
Omics Technologies in Mechanistic Elucidation
Transcriptomics (RNA-seq, Microarray) for Gene Expression Profiling
Transcriptomic technologies, such as RNA sequencing (RNA-seq) and microarrays, have been pivotal in profiling the extensive changes in gene expression induced by pioglitazone. These methods provide a genome-wide view of the transcriptional responses to the drug in various tissues, offering insights into its mechanisms of action.
Studies utilizing RNA-seq have provided a more complete and sensitive analysis of the transcriptome compared to older microarray technologies. nih.gov For instance, RNA-seq analysis of tissues from diabetic mouse models treated with pioglitazone has identified differential gene expression in the sciatic nerve, dorsal root ganglia, and kidney glomeruli, revealing distinct metabolic pathways affected by the drug in diabetic neuropathy and nephropathy. nih.gov In a study on mice with breast cancer xenografts, RNA-seq of skeletal muscle showed that pioglitazone treatment led to a significant upregulation of mitochondrial bioenergetic pathways, including the PPAR signaling pathway. mdpi.com
Microarray analyses have also contributed significantly to our understanding of pioglitazone's effects. In obese mice, chronic pioglitazone treatment was found to upregulate the RNA expression of genes involved in liver triglyceride level regulation, such as Fabp4, CD36, and Fasn, while decreasing the expression of the inflammatory marker Saa. mdpi.com In human skeletal muscle, pioglitazone has been shown to increase the mRNA levels of genes involved in adiponectin signaling (ADIPOR1, ADIPOR2), mitochondrial function, and fat oxidation (PPARGC1). nih.gov Another study in human vastus lateralis muscle from women with polycystic ovary syndrome found that pioglitazone treatment enhanced mitochondrial biogenesis and ribosomal protein biosynthesis. signalingpathways.org
The table below summarizes key findings from transcriptomic studies on pioglitazone, highlighting the affected genes and pathways in different tissues and models.
| Technology | Model/Tissue | Key Findings |
| RNA-seq | Diabetic mouse model (sciatic nerve, dorsal root ganglia, kidney) | Identified differential gene expression in distinct metabolic pathways related to diabetic complications. nih.gov |
| RNA-seq | Mouse model with breast cancer (skeletal muscle) | Upregulation of mitochondrial bioenergetic pathways and the PPAR signaling pathway. mdpi.com |
| Microarray | Obese mice (liver) | Upregulation of Fabp4, CD36, Fasn; downregulation of Saa. mdpi.com |
| Microarray | Type 2 diabetes patients (skeletal muscle) | Increased mRNA levels of ADIPOR1, ADIPOR2, and PPARGC1. nih.gov |
| Microarray | Women with PCOS (vastus lateralis muscle) | Enhanced mitochondrial biogenesis and ribosomal protein biosynthesis. signalingpathways.org |
Proteomics for Protein Expression and Modification Analysis
Proteomic studies have been crucial in identifying the protein-level changes that occur in response to pioglitazone, including alterations in protein expression and post-translational modifications. These analyses provide a functional context to the genomic and transcriptomic data.
Chemical proteomics has been employed to identify both the intended targets and the "off-targets" of pioglitazone. A study analyzing the binding profiles of pioglitazone in the rat heart revealed that beyond its primary target, PPARγ, the drug also binds to a range of other proteins. acs.orgnih.gov These off-target interactions included dehydrogenases, ion channels, and proteins involved in glucose homeostasis, synaptic transduction, and mitochondrial energy production. acs.orgnih.gov Such findings are critical for understanding the full spectrum of a drug's effects, including potential side effects. acs.orgnih.gov
Quantitative proteomics has been used to assess global changes in protein expression. In normal human bladder epithelial cells, pioglitazone treatment was found to alter the proteome and various biological networks. nih.gov This included a decrease in the expression of tight junction proteins, which may explain the observed suppression of cell proliferation. nih.gov Another study in primary human skeletal muscle cells from obese, insulin-resistant individuals used a quantitative phosphoproteomics approach to investigate changes in protein phosphorylation, a key post-translational modification in cell signaling. wayne.edu This research aimed to elucidate how pioglitazone affects insulin signaling pathways at the level of protein phosphorylation. wayne.edu
Furthermore, co-immunoprecipitation followed by proteomic analysis has been used to study how pioglitazone affects protein-protein interactions. Research has focused on the protein phosphatase 2A (PP2A) interactome in human skeletal muscle cells, revealing that pioglitazone can restore some of the abnormal protein interactions observed in insulin-resistant states. acs.org
The following table presents a selection of findings from proteomic studies of pioglitazone.
| Proteomics Approach | Model/Tissue | Key Findings |
| Chemical Proteomics | Rat heart | Identified off-target binding to dehydrogenases, ion channels, and mitochondrial proteins. acs.orgnih.gov |
| Quantitative Proteomics | Human bladder epithelial cells | Altered proteome and biological networks, including decreased expression of tight junction proteins. nih.gov |
| Phosphoproteomics | Primary human skeletal muscle cells | Investigated changes in protein phosphorylation in insulin signaling pathways. wayne.edu |
| Co-immunoprecipitation Proteomics | Primary human skeletal muscle cells | Pioglitazone restored some abnormal protein-protein interactions involving protein phosphatase 2A. acs.org |
Metabolomics and Lipidomics for Biochemical Pathway Analysis
Metabolomics and lipidomics are "omics" technologies that provide a snapshot of the small molecule metabolites and lipids within a biological system. These approaches have been instrumental in elucidating the biochemical pathways modulated by pioglitazone, particularly in the context of metabolic diseases.
In a rat model of obese Type 2 diabetes, a combined metabolomic and lipidomic analysis of the liver revealed that pioglitazone treatment significantly altered the levels of hepatic metabolites. nih.govnih.gov Key changes included decreases in free fatty acids, lysophosphatidylcholines, and phosphatidylcholines. nih.govnih.gov These alterations in the liver's metabolic profile were associated with a reduction in hepatic steatosis. nih.govnih.gov The study also found that pioglitazone treatment led to the downregulation of genes involved in de novo lipogenesis and fatty acid uptake, and the upregulation of genes related to fatty acid oxidation. nih.govnih.gov
An untargeted metabolomics approach in healthy male subjects demonstrated that pioglitazone administration altered urinary metabolite profiles, with significant changes observed in purine and beta-alanine metabolism. researchgate.net Further analysis showed a decrease in the xanthine/hypoxanthine and uric acid/xanthine ratios, which may be indicative of PPAR activation and effects on fatty acid synthesis. researchgate.net
The table below summarizes significant findings from metabolomic and lipidomic studies of pioglitazone.
| "Omics" Technology | Model/Tissue | Key Findings |
| Metabolomics & Lipidomics | Rat model of obese T2D (Liver) | Decreased levels of free fatty acids, lysophosphatidylcholines, and phosphatidylcholines; reduced hepatic steatosis. nih.govnih.gov |
| Shotgun Lipidomics | Obese humans with T2D (Adipose Tissue) | Remodeling of phospholipids with shorter and more saturated fatty acyl chains in glycerophospholipids. frontiersin.org |
| Untargeted Metabolomics | Healthy male subjects (Urine) | Alterations in purine and beta-alanine metabolism; decreased xanthine/hypoxanthine and uric acid/xanthine ratios. researchgate.net |
Gene Editing and Knockdown/Knockout Models for Target Validation (e.g., CRISPR/Cas9, shRNA)
Gene editing technologies like CRISPR/Cas9 and gene knockdown methods such as shRNA are invaluable tools for validating the specific targets through which a drug exerts its effects. By selectively deleting or silencing a gene, researchers can determine if the drug's action is dependent on the protein encoded by that gene.
The use of knockout models has been central to confirming the role of PPARγ as the primary target of pioglitazone. Studies using liver-specific PPARγ-knockout (KO) mice have been conducted to dissect the direct hepatic effects of pioglitazone from its systemic effects. nih.gov In these studies, genome-wide comparisons of the hepatic transcriptional effects of pioglitazone were made between wildtype (WT) and liver-specific PPARγ-KO mice. nih.gov The results identified a large set of hepatic genes for which pioglitazone's transcriptional effects were dependent on the presence of PPARγ in the liver. nih.gov These KO models have been crucial in demonstrating that while many of pioglitazone's beneficial effects on the liver are secondary to its actions in adipose tissue, it also has direct, PPARγ-dependent effects on hepatocellular gene expression. nih.gov
These genetic models provide definitive evidence for the on-target effects of pioglitazone and are essential for understanding the tissue-specific mechanisms of action of the drug. The ability to attribute specific physiological or transcriptional changes to the interaction of pioglitazone with its target in a particular cell type is a powerful application of these advanced research methodologies.
Biological Effects and Theoretical Implications in Non Human and Cellular Systems
Adipogenesis and Adipose Tissue Remodeling (Cellular and Molecular Basis)
Pioglitazone (B448) is a well-established modulator of adipogenesis and adipose tissue remodeling, primarily through its activation of PPAR-γ, a master regulator of adipocyte differentiation. dovepress.com In vitro studies using preadipocyte cell lines, such as 3T3-L1, have demonstrated that pioglitazone potently induces their differentiation into mature, lipid-accumulating adipocytes. nih.govbohrium.com This process is characterized by a significant increase in lipid accumulation, which can be visualized using Oil-Red-O staining. bohrium.com A dose-dependent relationship has been observed, with concentrations around 10 μM showing a marked enhancement of differentiation. bohrium.com
The molecular underpinnings of this effect involve the upregulation of genes crucial for the adipogenic program. Pioglitazone's activation of PPAR-γ leads to the transcriptional activation of target genes that promote the development of the adipocyte phenotype. plos.org This includes an increase in the expression of genes involved in lipid metabolism. diabetesjournals.org
| Cellular/Tissue Effect | Molecular Mechanism | Model System |
|---|---|---|
| Enhanced preadipocyte differentiation | Activation of PPAR-γ, upregulation of adipogenic genes | 3T3-L1 preadipocytes |
| Increased number of small adipocytes | Induction of de novo adipogenesis (hyperplasia) | Obese Zucker (fa/fa) rats |
| Remodeling of glycerophospholipid pool | Decreased arachidonic acid-containing lipids, increased fatty acyl chain saturation | Human adipose tissue |
Glucose Homeostasis Regulation (Cellular and Molecular Mechanisms in vitro)
Pioglitazone's influence on glucose homeostasis at the cellular level is multifaceted. A primary mechanism involves the enhancement of glucose uptake in insulin-sensitive tissues like adipose tissue and skeletal muscle. youtube.com In vitro studies have shown that pioglitazone increases the expression of glucose transporters, particularly GLUT1 and GLUT4. nih.gov In 3T3-F442A cells, pioglitazone treatment, in combination with insulin (B600854), leads to a significant, time-dependent increase in both GLUT1 and GLUT4 mRNA and protein levels. nih.gov This is attributed to a marked stabilization of the transporter messenger RNA transcripts, increasing their half-lives substantially. nih.gov
Furthermore, pioglitazone has been shown to directly affect the translocation of GLUT4 from intracellular storage vesicles to the plasma membrane, a critical step in insulin-stimulated glucose uptake. researchgate.netdiabetesjournals.org While some studies have focused on other thiazolidinediones, the class effect is generally considered applicable. diabetesjournals.org This direct action on the glucose transport machinery contributes to improved cellular glucose utilization.
Pioglitazone also modulates insulin signaling pathways. In retinal cells cultured in high glucose, pioglitazone has been shown to restore insulin signal transduction. nih.gov It achieves this by reducing levels of tumor necrosis factor-alpha (TNF-α), which is known to impair insulin signaling. nih.gov This reduction in TNF-α leads to decreased inhibitory phosphorylation of Insulin Receptor Substrate-1 (IRS-1), thereby improving the downstream signaling cascade. nih.gov In human skeletal muscle, pioglitazone stimulates AMP-activated protein kinase (AMPK) signaling, a key energy sensor in cells, and increases the expression of genes involved in mitochondrial function and fat oxidation, which can indirectly improve insulin sensitivity. nih.gov However, in some contexts, such as pancreatic β-cells, pioglitazone can acutely reduce glucose-stimulated insulin secretion at submaximal glucose concentrations by causing metabolic deceleration. anu.edu.au
| Mechanism | Specific Effect | Cell/Tissue Model |
|---|---|---|
| Increased Glucose Transporter Expression | Upregulation of GLUT1 and GLUT4 mRNA and protein via transcript stabilization. | 3T3-F442A adipocytes |
| Enhanced GLUT4 Translocation | Stimulation of GLUT4 movement from intracellular stores to the plasma membrane. | L6 myotubes |
| Improved Insulin Signaling | Reduction of TNF-α and inhibitory IRS-1 phosphorylation. | Retinal endothelial cells and Müller cells |
| AMPK Activation | Stimulation of AMPK signaling and downstream gene expression. | Human skeletal muscle |
Anti-inflammatory and Immunomodulatory Effects (Cellular and Molecular Basis)
Pioglitazone exerts potent anti-inflammatory and immunomodulatory effects in various cellular systems, largely through its activation of PPAR-γ. ahajournals.org These effects are mediated by the modulation of cytokine and chemokine production and the alteration of immune cell phenotypes.
In vitro studies have consistently demonstrated pioglitazone's ability to suppress the production of pro-inflammatory cytokines and chemokines. In astrocytes stimulated with lipopolysaccharide (LPS), a model of neuroinflammation, pioglitazone significantly inhibits the secretion of nitric oxide (NO), TNF-α, interleukin (IL)-1β, IL-6, and IL-8. nih.gov Concurrently, it enhances the secretion of the anti-inflammatory cytokines IL-4 and IL-10. nih.gov Furthermore, pioglitazone has been shown to suppress the expression of pro-inflammatory chemokines such as Ccl20, MCP-1, and Mip-1α in these cells. nih.gov
Similar effects have been observed in other cell types. In a human in vitro blood-brain barrier model, pioglitazone was found to decrease the secretion of the monocyte-attracting chemokine MCP-1. mdpi.com In monocytes and lymphocytes from subjects with impaired glucose tolerance, pioglitazone therapy reduced the gene and protein expression of IL-1β, IL-6, and IL-8. nih.gov This reduction in inflammatory mediators from immune cells can, in turn, decrease the inflammatory cross-talk with other tissues, such as adipose tissue. ahajournals.orgnih.gov
A key aspect of pioglitazone's immunomodulatory activity is its ability to influence the polarization of macrophages, which are crucial players in tissue inflammation and repair. Macrophages can exist in a spectrum of activation states, with the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes representing the two extremes. Pioglitazone has been shown to promote the polarization of macrophages towards the M2 phenotype. nih.gov
In vitro experiments with M0 (uncommitted) macrophages have shown that pioglitazone can induce their polarization towards an M2 phenotype, characterized by the expression of M2 markers. nih.gov Interestingly, this effect may not be entirely dependent on PPAR-γ in all circumstances. nih.gov However, in other contexts, the PPAR-γ pathway is crucial. For instance, pioglitazone has been shown to modulate microglia M1/M2 polarization through the PPAR-γ pathway, shifting them towards the M2 phenotype and promoting the release of anti-inflammatory cytokines. nih.gov This effect on macrophage polarization is thought to be a significant contributor to its anti-inflammatory and tissue-protective effects. scielo.br
| Effect | Cellular/Molecular Mechanism | Model System |
|---|---|---|
| Cytokine Modulation | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8); Enhancement of anti-inflammatory cytokines (IL-4, IL-10). | LPS-stimulated astrocytes, human monocytes and lymphocytes |
| Chemokine Modulation | Suppression of pro-inflammatory chemokines (Ccl20, MCP-1, Mip-1α). | LPS-stimulated astrocytes |
| Macrophage Polarization | Promotion of M2 macrophage phenotype. | M0 macrophages, microglia |
Anti-fibrotic Mechanisms (Cellular and Molecular Basis)
Pioglitazone has demonstrated anti-fibrotic properties in various non-clinical models, with its mechanisms being closely linked to its anti-inflammatory and antioxidant actions. In a rat model of diabetic nephropathy, low doses of pioglitazone were shown to prevent tubulointerstitial fibrosis and glomerulosclerosis. nih.gov This was associated with the normalization of renal levels of pro-fibrotic factors such as connective tissue growth factor (CTGF) and fibronectin. nih.gov
The anti-fibrotic effects of pioglitazone are also attributed to its ability to counteract inflammation and oxidative stress, which are key drivers of fibrogenesis. nih.govoup.com By reducing the expression of inflammatory cytokines like TNF-α and IL-6, pioglitazone mitigates the inflammatory environment that promotes fibrosis. nih.gov The anti-fibrotic effects of pioglitazone in a mouse model of cardiac fibrosis were found to be dependent on PPAR-γ activity in macrophages, highlighting the critical role of its immunomodulatory actions in preventing fibrosis. frontiersin.org
Effects on Cell Proliferation, Differentiation, and Apoptosis (Non-Cancer, Non-Clinical)
Pioglitazone influences fundamental cellular processes such as proliferation, differentiation, and apoptosis in various non-cancer cell types. In pancreatic β-cells from diabetic mice, pioglitazone treatment has been shown to upregulate genes that promote cell differentiation and proliferation. nih.gov This contributes to the preservation of β-cell mass. nih.gov
Conversely, pioglitazone can also induce apoptosis in certain cell types. In vascular smooth muscle cells (VSMCs), high concentrations of pioglitazone have been shown to increase apoptosis. diabetesjournals.org This effect is mediated through a PPAR-γ-dependent mechanism that involves the rapid autocrine secretion of transforming growth factor-beta 1 (TGF-β1) and the subsequent nuclear recruitment of phospho-Smad2. diabetesjournals.org In human adipose tissue, pioglitazone has been observed to induce apoptosis specifically in macrophages, which may contribute to the reduction of macrophage infiltration in this tissue. uky.edu This macrophage-specific apoptosis is also PPAR-γ dependent and involves the activation of caspase-3 and caspase-9. uky.edu
In the context of cisplatin-induced nephrotoxicity, pioglitazone has been shown to have a protective effect by suppressing mitochondria-mediated apoptosis in renal cells. nih.gov This is achieved through the activation of SIRT1 and the subsequent regulation of the p53 signaling pathway. nih.gov
| Cellular Process | Effect | Cell Type | Molecular Mechanism |
|---|---|---|---|
| Differentiation/Proliferation | Upregulation of pro-differentiation/proliferation genes | Pancreatic β-cells | Not fully elucidated |
| Apoptosis | Induction of apoptosis | Vascular smooth muscle cells | PPAR-γ-dependent, TGF-β1/Smad2 pathway |
| Apoptosis | Induction of apoptosis | Macrophages | PPAR-γ-dependent, Caspase-3/9 activation |
| Apoptosis | Suppression of apoptosis | Renal cells (in cisplatin (B142131) toxicity model) | SIRT1/p53 signaling pathway |
Neuroprotective Mechanisms (Cellular and Molecular, in vitro and in vivo animal models)
Pioglitazone, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, demonstrates significant neuroprotective effects through various cellular and molecular mechanisms. These actions involve the modulation of glial cell activity, regulation of neuronal ion channels and synaptic functions, and enhancement of mitochondrial quality control within neuronal systems.
Pioglitazone exerts profound immunomodulatory effects within the central nervous system by altering the activation states of microglia and astrocytes. In animal models of subarachnoid hemorrhage, pioglitazone treatment has been shown to shift microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. This shift is accompanied by a notable release of anti-inflammatory cytokines, which contributes to the mitigation of neuroinflammation and neuronal death. The beneficial effects of pioglitazone on microglial polarization are mediated through the PPARγ pathway, as they can be nullified by a PPARγ inhibitor.
In neonatal rat models of systemic inflammation, the neuroprotective effects of pioglitazone are associated with its ability to reduce the number of activated microglia and decrease the levels of pro-inflammatory cytokines such as IL-1β. Furthermore, studies in mouse models of Alzheimer's disease with amyloid-β (Aβ) pathology have shown that pioglitazone can reduce the number of reactive astrocytes and microglia, demonstrating an anti-inflammatory action while still promoting the phagocytosis of Aβ plaques. nih.govresearchgate.net However, in a tauopathy mouse model (P301S), long-term pioglitazone treatment did not have a significant effect on microglial activation related to tau pathology. nih.gov This suggests that pioglitazone's modulation of microglial activation may be pathology-dependent, with a more pronounced effect on Aβ-driven inflammation than on tau-mediated neuroinflammation. nih.gov Mechanistically, pioglitazone is also reported to prevent the phosphorylation of JAK-STAT in astrocytes, which can contribute to its neuroprotective effects.
Table 1: Effects of Pioglitazone on Glial Cell Activation
| Model System | Cell Type | Observed Effect of Pioglitazone | Underlying Mechanism |
|---|---|---|---|
| Experimental Subarachnoid Hemorrhage (Rat) | Microglia | Shifts polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | PPAR-γ pathway activation. |
| APP/PS1 Alzheimer's Disease Model (Mouse) | Microglia, Astrocytes | Reduced number of reactive glial cells; promoted Aβ phagocytosis. nih.govresearchgate.net | Anti-inflammatory action. nih.govresearchgate.net |
| P301S Tauopathy Model (Mouse) | Microglia | No significant modulation of microglial activation in response to tau pathology. nih.gov | - |
| Lipopolysaccharide-induced Inflammation (Neonatal Rat) | Microglia | Attenuated microglial activation and reduced IL-1β levels. | Anti-inflammatory and anti-oxidative properties. |
Pioglitazone directly influences the electrophysiological properties of neurons by modulating specific ion channels. In hippocampal neurons (mHippoE-14 cell line), pioglitazone has been shown to have a dual effect on potassium currents: it stimulates the activity of large-conductance Ca2+-activated K+ (BKCa) channels while suppressing M-type K+ (IKM) currents. frontiersin.org
The stimulation of BKCa channels is concentration-dependent, with an EC50 value of 7.6 μM, and voltage-dependent. frontiersin.org Pioglitazone achieves this by lengthening the mean open time and shortening the mean closed time of the channels, effectively increasing the probability of the channel being open. frontiersin.org This leads to a leftward shift in the activation curve of BKCa channels, meaning they can be activated at less depolarized potentials. frontiersin.org Conversely, pioglitazone also inhibits IKM currents. frontiersin.org The modulation of these specific potassium channels can significantly impact neuronal excitability and firing patterns. frontiersin.orgnih.gov
Beyond direct ion channel effects, pioglitazone also plays a crucial role in modulating synaptic plasticity, which is a fundamental process for learning and memory. In animal models of Alzheimer's disease, pioglitazone administration has been shown to rescue impaired long-term potentiation (LTP), a key cellular correlate of memory. This effect is linked to the inhibition of cyclin-dependent kinase 5 (Cdk5) activity, which is often hyperactivated in neurodegenerative conditions. By decreasing the level of the Cdk5 activator protein p35, pioglitazone helps to normalize Cdk5 activity and restore synaptic function.
Furthermore, in models of neuronal ischemia, pioglitazone supports the survival of neurons in the peri-infarct regions by activating pro-survival signaling pathways, including the PI3K/Akt and Nrf2/ARE pathways. This activation helps protect neurons from excitotoxic and oxidative damage, thereby preserving synaptic transmission and function.
Table 2: Modulation of Neuronal Ion Channels and Synaptic Plasticity by Pioglitazone
| Area of Modulation | Specific Target/Process | Effect of Pioglitazone | Model System |
|---|---|---|---|
| Neuronal Ion Channels | Large-conductance Ca2+-activated K+ (BKCa) channels | Stimulates activity; increases open probability. frontiersin.org | mHippoE-14 hippocampal neurons. frontiersin.org |
| M-type K+ (IKM) currents | Suppresses current amplitude. frontiersin.org | mHippoE-14 hippocampal neurons. frontiersin.org | |
| Synaptic Plasticity | Long-Term Potentiation (LTP) | Rescues impaired LTP. | Alzheimer's disease mouse models. |
| Synaptic Transmission | Protects against excitotoxic damage by activating PI3K/Akt and Nrf2/ARE pathways. | Ischemic neuron models. |
Pioglitazone has been demonstrated to exert significant beneficial effects on mitochondrial function and biogenesis in neuronal cells, which is critical for their high energy demands and long-term survival. nih.goveunetworkadultadhd.comnih.gov In a human neuron-like cell line (NT2), long-term exposure to micromolar concentrations of pioglitazone was found to induce mitochondrial biogenesis. nih.govresearchgate.net This was evidenced by an increase in mitochondrial DNA (mtDNA) content, elevated levels of both mtDNA and nuclear-encoded electron transport chain subunit proteins, increased oxygen consumption, and higher Vmax activities for Complex I and Complex IV. nih.govresearchgate.net
In animal models, pioglitazone has shown the ability to restore mitochondrial function following brain injury. After a mild focal brain contusion, pioglitazone treatment restored deficits in maximal mitochondrial respiration in both total and synaptic mitochondrial fractions. oup.com This neuroprotective effect may be linked to its interaction with mitoNEET, a protein on the outer mitochondrial membrane that regulates mitochondrial function and metabolism. oup.com
Table 3: Effects of Pioglitazone on Mitochondrial Quality Control in Neuronal Systems
| Parameter | Effect of Pioglitazone | Model System |
|---|---|---|
| Mitochondrial Biogenesis | Increases mtDNA content, electron transport chain proteins, and PGC1α expression. nih.govnih.govresearchgate.net | Human neuron-like NT2 cells, Neonatal rat brain. nih.govnih.govresearchgate.net |
| Mitochondrial Respiration | Increases oxygen consumption; restores maximal respiration post-injury. nih.govresearchgate.netoup.com | Human neuron-like NT2 cells, Mouse model of brain contusion. nih.govresearchgate.netoup.com |
| Electron Transport Chain | Elevates Complex I and Complex IV Vmax activities. nih.govresearchgate.net | Human neuron-like NT2 cells. nih.govresearchgate.net |
| Oxidative Stress | Reduces mitochondrial peroxide levels. nih.govresearchgate.net | Human neuron-like NT2 cells. nih.govresearchgate.net |
| Regulatory Proteins | Targets mitoNEET to improve brain bioenergetics. oup.com | Mouse model of traumatic brain injury. oup.com |
Vascular Biology Mechanisms (Cellular and Molecular, in vitro models)
In addition to its neuroprotective effects, pioglitazone directly impacts the cellular components of the vasculature, including endothelial cells and vascular smooth muscle cells (VSMCs), through mechanisms that suggest a role in maintaining vascular health.
In in vitro studies using endothelial progenitor cells (EPCs), pioglitazone has been shown to improve cell viability and enhance their angiogenic capacity. semanticscholar.org Specifically, it increased the ability of both early and late-outgrowth EPCs to form tubular-like structures, a key process in angiogenesis. semanticscholar.org This functional improvement is coupled with an anti-inflammatory action, as pioglitazone significantly reduced the expression of the adhesion molecules ICAM-1 and VCAM-1, as well as the pro-inflammatory cytokine TNFα. semanticscholar.org These effects were shown to be PPARγ-specific. semanticscholar.org
Pioglitazone also exerts significant effects on VSMCs. Multiple studies have demonstrated that it inhibits the proliferation of VSMCs and induces apoptosis. diabetesjournals.orgnih.govresearchgate.net This anti-proliferative effect is crucial for preventing the development of atherosclerotic plaques and restenosis following vascular interventions. The mechanism involves the modulation of cell cycle and caspase cascades in a PPARγ-dependent manner. Pioglitazone treatment leads to the downregulation of cyclin B1 and cyclin D1 at both the mRNA and protein levels, thereby arresting cell cycle progression. researchgate.net Concurrently, it promotes apoptosis by increasing the expression and activation of caspase-3 and caspase-9. researchgate.net Another identified pathway for pioglitazone-induced apoptosis in VSMCs involves the rapid, PPARγ-dependent release of transforming growth factor-beta 1 (TGF-β1), which subsequently increases the nuclear recruitment of phospho-Smad2. diabetesjournals.org
**Table 4: Effects of Pioglitazone on Vascular Cell Types *in vitro***
| Cell Type | Process | Effect of Pioglitazone | Molecular Mechanism |
|---|---|---|---|
| Endothelial Progenitor Cells (EPCs) | Viability & Function | Increased viability and formation of tubular structures. semanticscholar.org | PPARγ-dependent. semanticscholar.org |
| Inflammation | Reduced expression of ICAM-1, VCAM-1, and TNFα. semanticscholar.org | PPARγ-dependent. semanticscholar.org | |
| Vascular Smooth Muscle Cells (VSMCs) | Proliferation | Inhibited proliferation. researchgate.net | Downregulation of cyclin B1 and cyclin D1. researchgate.net |
| Apoptosis | Induced apoptosis. diabetesjournals.orgresearchgate.net | Activation of caspase-3 and -9; increased TGF-β1 release and phospho-Smad2 recruitment. diabetesjournals.orgresearchgate.net |
Synthetic Chemistry and Analog Development for Research Purposes
Historical and Current Synthetic Routes for Pioglitazone (B448) (Potassium Salt)
The synthesis of pioglitazone, a member of the thiazolidinedione (TZD) class, has evolved since its initial disclosure, with various routes developed to improve efficiency, yield, and industrial scalability. The core structure is typically assembled through a convergent synthesis strategy, culminating in the formation of the pioglitazone free base, which is subsequently converted to a desired salt form, such as the potassium salt.
Historically, a prevalent method for synthesizing the pioglitazone backbone involves a Knoevenagel condensation. This reaction joins two key intermediates: 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde and 2,4-thiazolidinedione. The resulting unsaturated product, 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione, is then subjected to a reduction of the exocyclic double bond to yield pioglitazone. jst.go.jp
Key synthetic steps and variations include:
Preparation of the Aldehyde Intermediate : The synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde is a critical step. An early and common approach is a Williamson ether synthesis, where 2-(5-ethylpyridin-2-yl)ethanol is converted to a mesylate or tosylate, which then reacts with 4-hydroxybenzaldehyde in the presence of a base. nih.gov Alternative routes include a Mitsunobu reaction or a direct SNAr reaction between 2-(5-ethylpyridin-2-yl)ethanol and 4-fluorobenzonitrile, followed by reduction of the nitrile to an aldehyde. nih.gov
Knoevenagel Condensation : The aldehyde intermediate is condensed with 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a suitable solvent like ethanol or toluene. nih.gov
Reduction of the Benzylidene Intermediate : The final step in forming the pioglitazone base is the reduction of the carbon-carbon double bond of the benzylidene intermediate. Various reduction methods have been employed. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under hydrogen pressure is a common method. jst.go.jp Another efficient method involves using sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst, which offers advantages in terms of operational safety and convenience for large-scale production. nih.gov
Formation of Pioglitazone Potassium Salt : The final pioglitazone free base is a stable solid. To prepare the potassium salt, the free base is treated with a stoichiometric amount of a suitable potassium base, such as potassium hydroxide or potassium alkoxide, in an appropriate solvent system. The salt then precipitates or is isolated by solvent evaporation. This standard acid-base reaction is a common final step in pharmaceutical manufacturing to obtain salts with desired physicochemical properties.
The following table summarizes some of the key synthetic approaches to pioglitazone.
| Step | Method 1: Classic Route | Method 2: Nitrile Route | Method 3: Alternative Reduction |
| Aldehyde Synthesis | Williamson ether synthesis of 2-(5-ethylpyridin-2-yl)ethyl mesylate with 4-hydroxybenzaldehyde. | SNAr reaction of 2-(5-ethylpyridin-2-yl)ethanol with 4-fluorobenzonitrile, followed by Raney-Ni reduction. nih.gov | Same as Method 1 or 2. |
| Condensation | Knoevenagel condensation with 2,4-thiazolidinedione using piperidine catalyst. | Knoevenagel condensation with 2,4-thiazolidinedione. | Knoevenagel condensation with 2,4-thiazolidinedione. |
| Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂). | Catalytic hydrogenation (e.g., Pd/C, H₂). | Sodium borohydride and Cobalt(II) chloride. nih.gov |
| Salt Formation | Treatment of pioglitazone base with a potassium base (e.g., KOH) in a suitable solvent. | Treatment of pioglitazone base with a potassium base (e.g., KOH) in a suitable solvent. | Treatment of pioglitazone base with a potassium base (e.g., KOH) in a suitable solvent. |
Rational Design and Synthesis of Mechanistic Analogs
The development of pioglitazone analogs is driven by the need to understand its mechanism of action, improve its therapeutic index, and explore new biological activities. This involves targeted structural modifications to create chemical probes and new therapeutic candidates.
Rational drug design has led to pioglitazone analogs with modified efficacy and selectivity for its primary nuclear receptor target, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The goal is often to create partial agonists or selective modulators that retain the therapeutic benefits while minimizing the adverse effects associated with full PPARγ activation. mdpi.com
Lobeglitazone : This analog features a unique p-methoxyphenoxy group at the terminus of the lipophilic tail. X-ray crystallography studies show that this modification allows for additional hydrophobic interactions within the ligand-binding pocket of PPARγ. nih.gov This enhanced binding affinity is correlated with its lower effective dose compared to pioglitazone. nih.gov
Benzenesulfonamide Derivatives : A synthetic analog of pioglitazone incorporating a benzenesulfonamide moiety has been developed. Studies in animal models of diabetes showed that this analog was effective in reducing blood glucose levels and enhancing insulin (B600854) sensitivity, suggesting that significant modifications to the pyridine tail are tolerated and can produce potent compounds. mdpi.com
Partial Agonists : Structure-activity relationship (SAR) studies have guided the synthesis of compounds that act as partial PPARγ agonists. For example, analogs where the thiazolidinedione head group is modified or the linker between the central phenyl ring and the tail group is altered can change the conformational state of the activated receptor, leading to a different profile of gene transcription and potentially a better safety profile. researchgate.net
Fluorescent analogs are indispensable tools for studying the subcellular localization, trafficking, and target engagement of a drug in living cells. While no widely commercialized fluorescent pioglitazone analog is available, the design principles for such a probe are well-established.
The design strategy involves covalently attaching a fluorophore to the pioglitazone scaffold at a position that does not interfere with its biological activity. Based on SAR studies, the terminal ethyl group on the pyridine ring is a potential site for modification. A linker could be introduced here to attach a fluorescent dye such as a BODIPY or rhodamine derivative. nih.govnih.govrsc.orgrsc.org These fluorophores are chosen for their high quantum yields, photostability, and emission wavelengths suitable for biological imaging. rsc.orgrsc.org
For instance, a synthetic route could involve:
Synthesizing a pioglitazone precursor with a functional group handle (e.g., an amino or carboxyl group) on the pyridine ring.
Activating a fluorophore (e.g., a BODIPY-isothiocyanate or rhodamine-NHS ester) for conjugation. nih.gov
Coupling the activated fluorophore to the pioglitazone precursor under mild conditions to form the final fluorescent analog.
Interestingly, pioglitazone itself possesses intrinsic fluorescence, which has been utilized in fluorescence lifetime imaging microscopy (FLIM) to study its physical state (crystalline vs. dissolved) and its effects on cellular metabolism within nanoparticles, without the need for an external fluorescent label. nih.gov
Photoaffinity labeling is a powerful technique to identify the specific protein targets of a drug by creating a covalent bond upon photoactivation. nih.govnih.gov A photoaffinity probe of pioglitazone is designed by incorporating a photoreactive group, such as a diazirine or benzophenone, into the molecule. mdpi.comnih.goviris-biotech.de These groups are chemically inert in the dark but form highly reactive carbene or radical species upon UV irradiation, which then non-selectively insert into nearby C-H or N-H bonds of the binding protein. nih.goviris-biotech.de
A typical design for a pioglitazone-based photoaffinity probe would include:
The Pioglitazone Scaffold : Provides the binding affinity and selectivity for the target protein(s).
A Photoreactive Moiety : A diazirine group is often preferred due to its small size, which minimizes steric perturbation of the ligand-target interaction. nih.govresearchgate.net It can be strategically placed on the pioglitazone structure, for example, on the central phenyl ring.
A Reporter Tag : An alkyne or azide handle is often included for "click chemistry" ligation. researchgate.net This allows for the subsequent attachment of a biotin tag for affinity purification or a fluorescent tag for visualization of the covalently labeled proteins.
A radiolabeled photoaffinity analog of pioglitazone has been used to identify a mitochondrial protein complex, consisting of Mpc1 and Mpc2, as a novel target, demonstrating the utility of this approach in uncovering new mechanisms of action for thiazolidinediones. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity Elucidation
The Thiazolidinedione (TZD) Head Group : This acidic moiety is essential for activity. It acts as a hydrogen bond acceptor and donor, forming critical interactions with polar amino acid residues (including Tyr473, His449, and His323) in the ligand-binding pocket of PPARγ. nih.govfrontiersin.org These interactions are vital for stabilizing the active conformation of the receptor. frontiersin.org Modifications to this ring, such as N-substitution, can alter metabolic stability and may prevent the formation of reactive metabolites. nih.gov
The Central Phenyl Ring and Linker : This aromatic core provides a rigid scaffold that correctly positions the head and tail groups within the binding pocket. It engages in hydrophobic interactions with the receptor. frontiersin.org The methylene linker between the phenyl ring and the TZD head is optimal at one carbon atom; longer or shorter linkers generally reduce activity. nih.gov
The Lipophilic Tail Group : This part of the molecule is highly variable among different TZD drugs and is a key determinant of potency and selectivity. In pioglitazone, the [2-(5-ethyl-2-pyridyl)ethoxy] tail occupies a large hydrophobic portion of the Y-shaped ligand-binding pocket. nih.gov SAR studies have shown that the nature of the aromatic ring (e.g., pyridine vs. pyrimidine) and its substituents significantly impacts efficacy. jst.go.jpnih.gov For example, analogs with bulkier hydrophobic tails can have enhanced binding affinity. nih.gov Conversely, introducing substituents at certain positions can convert an agonist into an antagonist. A study found that adding a chloro or bromo group at the 2-position of a distal benzene ring in an analog series resulted in full PPARγ antagonistic activity. mdpi.com
The following table summarizes key SAR findings for pioglitazone and related thiazolidinediones.
| Structural Moiety | Modification | Effect on Biological Activity | Reference |
| Thiazolidinedione Head | N-H is critical | Forms key hydrogen bonds with PPARγ residues (Tyr473, His449). Essential for agonist activity. | nih.govfrontiersin.org |
| N-substitution | Can increase metabolic stability and prevent ring-opening. | nih.gov | |
| Central Linker | Methylene group (-CH₂-) | Optimal for spacing between the phenyl ring and TZD head. | nih.gov |
| Lipophilic Tail | Pyridine Ring Ethyl Group | Contributes to hydrophobic interactions in the binding pocket. | nih.govfrontiersin.org |
| Replacement of Pyridine with Pyrimidine | Can lead to better PPARγ agonistic activity and improved oral absorption. | nih.gov | |
| Introduction of bulky substituents on distal ring | Can enhance binding affinity and potency (e.g., lobeglitazone). | nih.gov | |
| 2-chloro or 2-bromo substitution on a distal benzene ring | Converts the molecule from an agonist to a full antagonist. | mdpi.com |
Comparative Academic Analyses of Pioglitazone
Mechanistic Comparisons with Other PPARγ Agonists
Pioglitazone (B448) exerts its therapeutic effects primarily through its activity as a selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). drugbank.com This nuclear receptor is a key transcription factor that regulates the expression of numerous genes involved in glucose and lipid homeostasis. drugbank.comnih.gov Upon activation by a ligand like Pioglitazone, PPARγ forms a heterodimer complex with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. youtube.comfrontiersin.org
While sharing this fundamental mechanism with other PPARγ agonists, particularly other thiazolidinediones (TZDs) like rosiglitazone (B1679542) and the discontinued troglitazone, Pioglitazone exhibits notable differences in its receptor interaction profile. medscape.comnih.gov Rosiglitazone is considered a more potent and pure PPARγ agonist. medscape.com In contrast, Pioglitazone demonstrates a lower binding affinity for PPARγ but also functions as a weak, or partial, agonist of PPARα. frontiersin.orgmedscape.comresearchgate.netnih.gov This dual activity is a key differentiator, as PPARα activation is more closely associated with the regulation of fatty acid oxidation and lipoprotein metabolism, effects characteristic of fibrate drugs. medscape.com The idiosyncratic hepatotoxicity observed with troglitazone was determined not to be a PPARγ-mediated class effect, but rather a result of toxic metabolites, distinguishing its molecular issues from those of pioglitazone and rosiglitazone. nih.gov
| Compound | Primary Target | Relative PPARγ Affinity/Potency | PPARα Activity |
|---|---|---|---|
| Pioglitazone | PPARγ | High | Weak/Partial Agonist medscape.comnih.gov |
| Rosiglitazone | PPARγ | Higher than Pioglitazone researchgate.net | Considered a pure PPARγ agonist medscape.com |
| Troglitazone | PPARγ | High | N/A (Withdrawn) frontiersin.org |
Distinct Molecular and Cellular Effects Compared to Other Thiazolidinediones
The variations in receptor affinity and subtype selectivity between Pioglitazone and other thiazolidinediones, especially rosiglitazone, translate into distinct molecular and cellular effects. These differences are most pronounced in their impact on lipid and lipoprotein metabolism. medscape.commedscape.com
Clinical and in-vitro studies have consistently shown that Pioglitazone has a more favorable effect on the lipid profile. medscape.comnih.gov Specifically, Pioglitazone treatment is associated with a significant decrease in serum triglyceride levels, whereas rosiglitazone may cause a slight increase. medscape.commedscape.com Furthermore, while both drugs increase high-density lipoprotein cholesterol (HDL-C), the effect is significantly greater with Pioglitazone. medscape.commedscape.com Both compounds tend to increase low-density lipoprotein cholesterol (LDL-C), but the magnitude of this increase is less with Pioglitazone than with rosiglitazone. medscape.com
These differential lipid effects are attributed to Pioglitazone's partial PPARα agonism and distinct actions on the liver. nih.gov Research on liver explants indicates that rosiglitazone, but not Pioglitazone, induces the expression of genes involved in lipogenesis, such as acetyl-CoA carboxylase and fatty acid synthase. nih.gov Conversely, Pioglitazone was found to reduce intracellular cholesterol content, potentially by altering cholesterol uptake. nih.gov Further distinctions are seen in their effects on lipoproteins; Pioglitazone has been shown to reduce LDL particle concentration and increase LDL particle size more effectively than rosiglitazone, while also decreasing apolipoprotein CIII, a key regulator of triglyceride metabolism. nih.gov
| Lipid/Lipoprotein Parameter | Effect of Pioglitazone | Effect of Rosiglitazone |
|---|---|---|
| Triglycerides (TG) | Significant Decrease medscape.com | Increase medscape.com |
| HDL Cholesterol (HDL-C) | Significant Increase medscape.com | Increase (less than Pioglitazone) medscape.com |
| LDL Cholesterol (LDL-C) | Increase (less than Rosiglitazone) medscape.com | Significant Increase medscape.com |
| LDL Particle Concentration | Decrease medscape.comnih.gov | Increase nih.gov |
| LDL Particle Size | Increase medscape.comnih.gov | Increase (less than Pioglitazone) nih.gov |
| Hepatic Lipogenesis Gene Expression | No significant induction nih.gov | Induction nih.gov |
Contrasting Mechanisms with Non-Thiazolidinedione Insulin (B600854) Sensitizers
The mechanism of Pioglitazone contrasts sharply with that of non-thiazolidinedione insulin sensitizers, most notably metformin, a biguanide. oup.com While both classes of drugs ultimately improve insulin sensitivity, their primary molecular targets and sites of action are fundamentally different.
Pioglitazone's mechanism is centered on the activation of the nuclear receptor PPARγ, primarily in adipose tissue. nih.govnih.gov This leads to adipocyte differentiation and increased storage of lipids in subcutaneous adipose tissue, which reduces the release of free fatty acids and pro-inflammatory cytokines, thereby secondarily improving insulin sensitivity in the liver and skeletal muscle. nih.gov
In contrast, metformin does not interact with PPARγ. Its primary effect is mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. The main site of metformin's action is the liver, where it suppresses hepatic glucose production (gluconeogenesis). oup.comresearchgate.net Comparative studies have shown that while both drugs have similar effects on stimulating glucose uptake, Pioglitazone more effectively enhances hepatic insulin action by improving the insulin-induced suppression of gluconeogenesis and glycogenolysis. nih.govdiabetesjournals.org Metformin's effect on suppressing glucose production is less dependent on insulin action. nih.gov
| Feature | Pioglitazone (potassium salt) | Metformin |
|---|---|---|
| Drug Class | Thiazolidinedione | Biguanide |
| Primary Molecular Target | PPARγ (Peroxisome Proliferator-Activated Receptor-gamma) drugbank.com | AMPK (AMP-activated protein kinase) nih.gov |
| Mechanism of Action | Nuclear receptor agonist; modulates gene transcription nih.gov | Enzyme activation; reduces hepatic glucose production oup.comresearchgate.net |
| Primary Site of Action | Adipose Tissue nih.govnih.gov | Liver nih.gov |
| Effect on Hepatic Gluconeogenesis | Enhances insulin-induced suppression nih.govdiabetesjournals.org | Directly suppresses, largely independent of insulin researchgate.net |
| Effect on Lipid Profile | Decreases Triglycerides, Increases HDL-C medscape.com | Neutral or modest improvement |
Future Directions in Academic Research on Pioglitazone
Elucidating Novel PPARγ-Independent Signaling Cascades
While the therapeutic effects of pioglitazone (B448) in type 2 diabetes are largely attributed to its activation of PPARγ, a growing body of evidence indicates that the compound engages in significant signaling activities independent of this nuclear receptor. Future research is increasingly focused on delineating these alternative pathways, which could explain some of the drug's pleiotropic effects and open doors to new therapeutic indications.
Key areas of investigation include:
AMP-Activated Protein Kinase (AMPK) Pathway: Studies have shown that pioglitazone can activate AMPK, a central regulator of cellular energy homeostasis. This activation can occur independently of PPARγ and contributes to the inhibition of key signaling molecules like mTOR and ERK in vascular smooth muscle cells. nih.gov Further research aims to fully map the upstream and downstream effectors of pioglitazone-induced AMPK activation in various cell types.
STAT3 Inhibition: Pioglitazone has been observed to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and its downstream target, Survivin, in cancer cells. nih.gov This effect, which contributes to apoptosis, occurs in cells with both high and low levels of PPARγ and is not reversed by PPARγ antagonists, pointing to a distinct mechanism of action that warrants further exploration. nih.gov
Apoptosis-Inducing Factor (AIF) Expression: Research has demonstrated that pioglitazone can enhance the expression of AIF, a key mediator of caspase-independent apoptosis. nih.gov This upregulation is also independent of PPARγ and contributes to the cytotoxic effects of pioglitazone in cancer cells. nih.gov Understanding how pioglitazone modulates AIF could provide insights into novel strategies for cancer therapy.
Identification of Non-Canonical Binding Partners and their Functional Significance
A pivotal direction for future research is the identification and characterization of proteins that bind to pioglitazone, other than its canonical target, PPARγ. The discovery of these non-canonical binding partners is crucial for a comprehensive understanding of the drug's mechanism of action and its diverse physiological effects.
Promising findings in this area include:
MitoNEET: A significant non-canonical target identified is mitoNEET, an iron-sulfur protein located on the outer mitochondrial membrane. pnas.orgnih.gov Pioglitazone binds directly to mitoNEET, stabilizing the protein and its 2Fe-2S clusters. pnas.orgnih.govacs.org This interaction is thought to be central to pioglitazone's neuroprotective effects and its ability to maintain mitochondrial homeostasis, independent of PPARγ activation. nih.gov Future studies will likely focus on how this interaction modulates mitochondrial function, redox signaling, and iron metabolism in diseases beyond diabetes, such as neurodegenerative disorders. pnas.orgnih.gov
Bovine Liver Catalase (BLC): Spectroscopic and molecular docking studies have revealed that pioglitazone can interact directly with bovine liver catalase. researchgate.netnih.govresearchgate.net This binding leads to conformational changes in the enzyme and a significant increase in its catalytic activity. researchgate.netnih.gov Elucidating the physiological relevance of this interaction in humans could uncover novel antioxidant mechanisms of pioglitazone.
Chemical Proteomics Approaches: Unbiased, large-scale methods are being employed to pull down novel protein binders. A chemical proteomics study used a glitazone-based resin to identify numerous off-target binding proteins for pioglitazone in heart tissue, revealing potential new mechanisms for both efficacy and side effects. marquette.edu
| Non-Canonical Target | Observed Effect of Pioglitazone Binding | Potential Functional Significance |
|---|---|---|
| MitoNEET | Stabilizes the 2Fe-2S iron-sulfur cluster. pnas.orgnih.govacs.org | Mitochondrial homeostasis, neuroprotection. nih.gov |
| Bovine Liver Catalase (BLC) | Increases enzyme activity approximately threefold. nih.gov | Enhanced antioxidant defense. |
| Furin | Inhibits protease activity (predicted in silico). nih.govnih.gov | Modulation of protein processing, potential antiviral or anticancer effects. |
Integration of Multi-Omics Data for Systems-Level Biological Understanding
To unravel the complex and interconnected effects of pioglitazone, researchers are moving beyond single-pathway analyses and embracing a systems biology approach. The integration of multiple "omics" datasets—including transcriptomics, proteomics, metabolomics, and lipidomics—is critical for constructing a holistic view of pioglitazone's impact on cellular and organismal physiology.
Recent studies highlight the power of this approach:
A preclinical trial in a mouse model of breast cancer utilized a multi-omic assessment to evaluate pioglitazone's effects on skeletal muscle. nih.govmdpi.comnih.gov This study integrated transcriptomics (RNA-seq) , which showed an upregulation of mitochondrial bioenergetic pathways, with metabolomics and lipidomics , which revealed that pioglitazone partially restored dysregulated metabolite and lipid profiles, including a significant reduction in total ceramide levels. nih.govmdpi.comnih.gov
In non-small cell lung cancer (NSCLC) cells, mRNA microarray expression profiling demonstrated that pioglitazone treatment led to the downregulation of genes involved in the MAPK, Myc, and Ras pathways. nih.govnih.gov
In prostate cancer cells, a combination of proteomics and metabolomics revealed that pioglitazone induces significant metabolic reprogramming, shifting cells towards glycolysis in one cell type and increasing fatty acid oxidation in another. nih.govresearchgate.net
Future research will focus on integrating these multi-omics datasets with clinical data to identify novel biomarkers for predicting patient response to pioglitazone and to better understand the molecular basis of its therapeutic effects and potential adverse events. nih.gov
Development of Advanced In Vitro and Ex Vivo Models for Complex Biological Systems
To better predict the effects of pioglitazone in humans and to study its action in more physiologically relevant contexts, researchers are developing and utilizing advanced cellular models that bridge the gap between traditional 2D cell culture and in vivo animal studies.
Examples of such models in pioglitazone research include:
Three-Dimensional (3D) Spheroids: Multicellular tumor spheroids have been used to study the effects of pioglitazone on prostate cancer. nih.gov These models better replicate the tumor microenvironment, including oxygen and nutrient gradients, and have shown that pioglitazone can inhibit tumor cell proliferation by modulating cellular metabolism. nih.gov
Patient-Derived Organoids: Researchers have generated ex vivo 3D cultures from human lung adenocarcinoma tissue to test the efficacy of pioglitazone. nih.govnih.gov These patient-derived models offer a platform for personalized medicine, allowing for the assessment of drug response in a system that retains some of the original tumor's heterogeneity. nih.gov
Isolated Ex Vivo Tissues: Studies have used isolated ex vivo testing of skeletal muscle from mouse models to directly assess the functional impact of pioglitazone treatment on muscle fatigue and oxidative capacity. mdpi.comnih.govnih.gov
Future work will likely involve more complex "organ-on-a-chip" and bioprinted tissue models, which can incorporate multiple cell types, vascularization, and mechanical cues to more accurately mimic human organ systems. frontiersin.orgmdpi.com
Exploration of Pioglitazone as a Tool for Fundamental Cellular Process Research
Given its diverse and expanding range of known biological activities, pioglitazone is increasingly being recognized not just as a therapeutic agent, but also as a valuable chemical probe for investigating fundamental cellular processes. Its ability to modulate key pathways—often in a context-dependent manner—allows researchers to dissect complex biological questions.
Future research can leverage pioglitazone as a tool to:
Probe Cellular Metabolism: Pioglitazone's ability to induce metabolic reprogramming in cancer cells and modulate mitochondrial pyruvate metabolism and oxygen consumption makes it a useful tool for studying the interplay between different metabolic pathways and their role in cell proliferation and survival. nih.govnih.govnih.gov
Investigate Mitochondrial Function: Through its interaction with mitoNEET and its effects on mitochondrial biogenesis and bioenergetics, pioglitazone can be used to explore the intricate roles of mitochondria in health and disease, particularly in the context of neurodegeneration and cancer. nih.govnih.gov
Dissect Signaling Networks: The discovery of PPARγ-independent effects on pathways like AMPK and STAT3 allows pioglitazone to be used to untangle the complex cross-talk between these major signaling hubs that govern cell growth, apoptosis, and inflammation. nih.gov
Computational Predictions for Unexplored Biological Activities and Targets
In silico methods are becoming indispensable tools in pharmacology for predicting new uses for existing drugs and for identifying novel molecular targets. Computational studies are poised to play a significant role in guiding the future exploration of pioglitazone's biological activity.
Key computational approaches include:
Molecular Docking: This technique has been used to predict and analyze the binding of pioglitazone to various proteins. For example, docking studies have suggested that pioglitazone may interact with the enzyme furin, a protease involved in cancer and viral infections, and have helped to characterize its binding to catalase and Keap-1. nih.govnih.govnih.govmdpi.com
Pharmacokinetic and Toxicity Prediction: Computational tools like admetSAR are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pioglitazone and its derivatives. researchgate.netmdpi.com These predictions can help in designing new analogs with improved safety and efficacy profiles.
Bioactivity and Drug-Likeness Scoring: Software such as Molinspiration can be used to calculate bioactivity scores against major drug targets (e.g., GPCRs, kinases, ion channels), helping to prioritize pioglitazone-like molecules for further investigation. researchgate.net
Future computational work will likely involve more sophisticated machine learning and artificial intelligence algorithms to analyze large-scale biological data, predict novel drug-target interactions, and generate hypotheses for new therapeutic applications of pioglitazone that can be validated experimentally.
Q & A
Q. How to validate the stability of pioglitazone (potassium salt) under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
